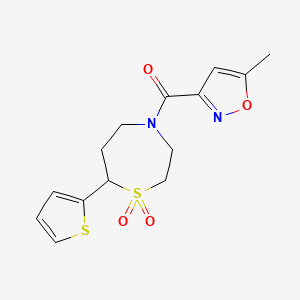
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C14H16N2O4S2 and its molecular weight is 340.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that belongs to the class of thiazepanes, characterized by its unique structural features, including a thiazepane ring and various functional groups that enhance its biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C13H15N3O3S2 with a molecular weight of approximately 325.4 g/mol. The structure incorporates:
- Thiazepane ring : A seven-membered heterocycle containing sulfur and nitrogen.
- Dioxido group : Enhances reactivity and potential biological interactions.
- Thiophene moiety : Contributes to electronic properties and solubility.
- 5-Methylisoxazole : Known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance, derivatives of thiazepanes have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Antimicrobial Effects
The presence of thiophene and thiazepane functionalities suggests potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, indicating that this compound may also possess similar activities .
Anti-inflammatory Activity
Studies have indicated that thiazepane derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. This suggests that the target compound may interact with specific receptors or enzymes involved in inflammation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the thiazepane ring : Utilizing precursors that contain sulfur and nitrogen.
- Introduction of thiophene and isoxazole groups : Achieved through cyclization and substitution reactions.
- Oxidation steps : To introduce the dioxido functionality.
The reaction conditions must be optimized to ensure high yields and purity of the final product.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the antiproliferative effects of a structurally related thiazepane derivative against breast cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, indicating strong anticancer potential .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of thiophene-containing compounds similar to the target molecule. The results revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that the compound could serve as a lead for developing new antimicrobial agents.
Propriétés
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-10-9-11(15-20-10)14(17)16-5-4-13(12-3-2-7-21-12)22(18,19)8-6-16/h2-3,7,9,13H,4-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXOXHDROODIMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













